molecular formula C18H12O B15013974 10-methyl-7H-benzo[de]anthracen-7-one

10-methyl-7H-benzo[de]anthracen-7-one

Cat. No.: B15013974
M. Wt: 244.3 g/mol
InChI Key: YVAKKJSIBQTQMN-UHFFFAOYSA-N
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Description

10-Methyl-7H-benzo[de]anthracen-7-one is an organic compound with the molecular formula C18H12O It belongs to the class of polycyclic aromatic ketones and is known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methyl-7H-benzo[de]anthracen-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of methyl-substituted aromatic compounds, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the cyclization and oxidation steps.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-7H-benzo[de]anthracen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of benzoquinones and other oxygenated derivatives.

    Reduction: Formation of alcohols and other reduced forms.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

10-Methyl-7H-benzo[de]anthracen-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-methyl-7H-benzo[de]anthracen-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress, DNA damage, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7H-Benz[de]anthracen-7-one: A structurally related compound with similar reactivity and applications.

    Benzanthrone: Another polycyclic aromatic ketone with distinct properties and uses.

    Naphthanthrone: A related compound with different substitution patterns and reactivity.

Uniqueness

10-Methyl-7H-benzo[de]anthracen-7-one is unique due to its specific methyl substitution, which influences its chemical reactivity and biological activity. This substitution can affect the compound’s electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

10-methylbenzo[a]phenalen-7-one

InChI

InChI=1S/C18H12O/c1-11-8-9-14-16(10-11)13-6-2-4-12-5-3-7-15(17(12)13)18(14)19/h2-10H,1H3

InChI Key

YVAKKJSIBQTQMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=CC=CC4=C3C2=CC=C4

Origin of Product

United States

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